1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be achieved through various synthetic routes. One common method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases by binding to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine, 1,3-diphenyl-: This compound lacks one phenyl group compared to 1,3,6-triphenyl- derivative, which may affect its chemical properties and biological activity.
1H-Pyrazolo[3,4-b]pyridine, 1,3,5-triphenyl-: The substitution pattern differs, potentially leading to variations in reactivity and applications.
The unique 1,3,6-triphenyl substitution pattern of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
186956-39-8 |
---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,3,6-triphenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H17N3/c1-4-10-18(11-5-1)22-17-16-21-23(19-12-6-2-7-13-19)26-27(24(21)25-22)20-14-8-3-9-15-20/h1-17H |
InChI Key |
ZAACCGFEJGZGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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